REACTION_CXSMILES
|
[O-]P([O-])([O-])=O.[K+].[K+].[K+].FC(F)(F)S(O[C:15]1[CH2:20][CH2:19][CH:18]([O:21][Si](C(C)(C)C)(C)C)[CH2:17][CH:16]=1)(=O)=O.[F:31][C:32]1[C:37](B(O)O)=[CH:36][CH:35]=[CH:34][N:33]=1>>[F:31][C:32]1[C:37]([C:15]2[CH2:20][CH2:19][CH:18]([OH:21])[CH2:17][CH:16]=2)=[CH:36][CH:35]=[CH:34][N:33]=1 |f:0.1.2.3|
|
Name
|
potassium phosphate tribasic
|
Quantity
|
0.354 mL
|
Type
|
reactant
|
Smiles
|
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
|
Name
|
PdCl2(AmPhos)
|
Quantity
|
0.121 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.616 g
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)OC1=CCC(CC1)O[Si](C)(C)C(C)(C)C)(F)F
|
Name
|
|
Quantity
|
0.265 g
|
Type
|
reactant
|
Smiles
|
FC1=NC=CC=C1B(O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
before evacuating
|
Type
|
ADDITION
|
Details
|
A mixed solvent of Dioxane (7.12 mL):water (1.425 mL) was added
|
Type
|
CUSTOM
|
Details
|
the contents were irradiated at 150° C. for 30 minutes in an Initiator microwave reactor (Personal Chemistry, Biotage AB, Inc., Upssala, Sweden)
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
The biphasic solution was diluted with water
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM (3×25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
before drying over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtering
|
Type
|
CONCENTRATION
|
Details
|
concentrating under reduced pressure to a dark brown residue
|
Name
|
|
Type
|
|
Smiles
|
FC1=NC=CC=C1C1=CCC(CC1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |